

An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-nitrobenzene**

Cat. No.: **B013769**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-ethynyl-4-nitrobenzene**, a versatile bifunctional organic compound. It details its chemical identity, physicochemical properties, synthesis, and key applications in organic synthesis and medicinal chemistry, with a focus on its role as a valuable building block for creating complex molecular architectures.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name **1-ethynyl-4-nitrobenzene** is a key intermediate in various fields of chemical research.^{[1][2]} It is widely recognized by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

Identifier Type	Value
IUPAC Name	1-ethynyl-4-nitrobenzene[1][2]
CAS Number	937-31-5[1][2]
Molecular Formula	C ₈ H ₅ NO ₂ [1][2]
Common Synonyms	4-Nitrophenylacetylene[1][2][3], (4-Nitrophenyl)ethyne[2], p-nitrophenylacetylene[2], 4-Ethynylnitrobenzene[2], 4-Nitroethynylbenzene[2]
InChI	InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H[2]
InChIKey	GAZZTEJDUGESGQ-UHFFFAOYSA-N[1][2]
SMILES	C#CC1=CC=C(C=C1)--INVALID-LINK--[O-][2]

Physicochemical and Spectroscopic Data

1-Ethynyl-4-nitrobenzene is a solid organic compound characterized by its high melting point and purity, making it a reliable reagent in synthesis.[1] Its dual functionality, featuring a terminal alkyne and an aromatic nitro group, governs its chemical reactivity and physical properties.[1]

Property	Value
Molecular Weight	147.13 g/mol [1][2]
Appearance	Light yellow solid[4]
Melting Point	148-150 °C[4][5][6]
Boiling Point	246.6 °C at 760 mmHg (Predicted)[4][7]
Density	1.22 g/cm ³ (Predicted)[4][7]
Purity	>97%[5] or >98.0% (GC)[1][3]
Storage	Room temperature, in a dark, dry, and sealed place[1][7]

Spectroscopic Data:

Technique	Data
¹ H NMR (CDCl ₃)	Predicted shifts: δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H)[4][8]
¹³ C NMR (CDCl ₃)	Predicted signals for aromatic and ethynyl carbons[1]
High-Resolution Mass Spectrometry (HRMS)	Calculated mass for the protonated molecule ([M+H] ⁺) of a derivative, 2-((4-nitrophenyl)ethynyl)-4-fluorobenzaldehyde, was 270.05610, with an observed mass of 270.05609, confirming the formula C ₁₅ H ₉ FNO ₃ . [1]
λ _{max}	286nm (CH ₂ Cl ₂)[7]

Experimental Protocols

The unique structure of **1-ethynyl-4-nitrobenzene**, with its reactive ethynyl and nitro groups, makes it a versatile substrate in several important organic reactions.

A common method for synthesizing **1-ethynyl-4-nitrobenzene** involves the desilylation of a protected alkyne precursor.[8]

Protocol: Desilylation of Trimethyl((4-nitrophenyl)ethynyl)silane[8]

- Reactant Preparation: Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol (5 mL).
- Reagent Addition: Add an aqueous solution of potassium hydroxide (KOH) (2.409 mmol in 5 mL of water) to the methanol solution.
- Reaction: Stir the mixture at room temperature for 1 hour.
- Extraction: Extract the crude product from the aqueous mixture using dichloromethane (DCM, 20 mL).

- **Washing:** Wash the organic layer to remove impurities.
- **Purification:** Further purification can be achieved via column chromatography or recrystallization to yield the final product.

The terminal alkyne group of **1-ethynyl-4-nitrobenzene** is a key substrate for "click chemistry," particularly the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole rings.[\[1\]](#) This reaction is known for its high efficiency and reliability.[\[1\]](#)

General Protocol: Synthesis of 1,2,3-Triazoles[\[8\]](#)

- **Catalyst Preparation:** Stir Cu(CH₃CN)₄PF₆ (25 mol%) and Tris(benzyltriazolylmethyl)amine (TBTA) (25 mol%) in dry, degassed tetrahydrofuran (THF).
- **Reactant Addition:** Add **1-ethynyl-4-nitrobenzene** (1 equivalent) and an appropriate alkyl azide (1 equivalent) to the catalyst mixture. The concentration is typically maintained at 0.025 mmol/mL.
- **Reaction Conditions:** Stir the reaction mixture under a nitrogen (N₂) atmosphere for 48 hours.
- **Work-up:** Remove the solvent in vacuo.
- **Purification:** Dissolve the residue in chloroform and purify by column chromatography to isolate the desired triazole product.

Applications in Research and Development

1-Ethynyl-4-nitrobenzene serves as a fundamental building block in several areas of scientific research due to its dual reactivity.

The ethynyl group readily participates in metal-catalyzed cross-coupling reactions like the Sonogashira coupling, while the nitro group can be reduced to an amine, providing a pathway to a wide range of derivatives.[\[1\]](#) This dual functionality is exploited in the synthesis of:

- **Nonlinear Optical Materials:** The compound serves as a precursor for materials with advanced optical properties.[\[1\]](#)

- Molecular Wires: Its rigid structure is suitable for constructing molecular-scale electronic components.[1]
- Polymers and Dyes: The ability to modify both functional groups allows for the creation of novel polymers and functional dyes.[9]

In drug development, **1-ethynyl-4-nitrobenzene** is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications.[1] The nitroaromatic moiety is a feature in some biologically active compounds, and derivatives have been investigated for antimicrobial and anticancer properties.[10][11]

- Pharmaceutical Intermediates: It is a precursor for more complex pharmaceutical candidates.[1]
- Bioconjugation: The reactive ethynyl group allows for its use in "click" reactions to label or modify biomolecules such as peptides, which can be instrumental in studying their structure and function.[1][10]
- Enzyme Inhibition Studies: Derivatives of this compound are utilized in studies focusing on enzyme inhibition and ligand interactions.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key synthetic routes and applications involving **1-ethynyl-4-nitrobenzene**.

Caption: Synthesis of **1-Ethynyl-4-nitrobenzene** via desilylation.

Caption: CuAAC "Click Chemistry" application.

Safety and Handling

1-Ethynyl-4-nitrobenzene should be handled with care in a well-ventilated area, such as a fume hood.[1] It may cause skin and serious eye irritation.[1]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a dust mask (type N95).[5]

- Storage: Store in a cool, dry place away from incompatible materials.[\[1\]](#) It is classified as a combustible solid.[\[5\]](#)
- Disposal: Waste should be managed according to institutional and local regulations. Nitro byproducts may be neutralized with reducing agents before disposal.[\[1\]](#)

This guide consolidates key technical information on **1-ethynyl-4-nitrobenzene** to support its effective use in research and development. Its versatile reactivity ensures its continued importance as a building block in the synthesis of novel compounds and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethynyl-4-nitrobenzene|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 2. 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethynyl-4-nitrobenzene | 937-31-5 | TCI AMERICA [tcichemicals.com]
- 4. 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5 - iChemical [ichemical.com]
- 5. 1-乙炔基-4-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alkalisci.com [alkalisci.com]
- 7. 4-NITROPHENYLACETYLENE | 937-31-5 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. nbinfo.com [nbinfo.com]
- 10. Buy 1-Ethynyl-4-nitrobenzene | 937-31-5 [smolecule.com]
- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b013769#iupac-name-and-synonyms-for-1-ethynyl-4-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com